3-(4-Bromophenyl)-3,3-difluoropropanoic acid
Description
Properties
Molecular Formula |
C9H7BrF2O2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
VDQAMIUOGUICHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Pathway A: From Bromobenzaldehyde Derivatives
Preparation of 4-Bromobenzaldehyde:
- Commercially available or synthesized via bromination of benzaldehyde.
Formation of Ethyl 2,2-Difluoro-3-(4-bromophenyl)propanoate:
- Reaction: Nucleophilic addition of difluorocarbene to the aldehyde, followed by esterification.
- Conditions: Use of ethyl halides and base catalysts like potassium carbonate in an inert solvent such as tetrahydrofuran (THF).
-
- Reaction: Acidic hydrolysis of the ester to yield the target acid.
- Conditions: Reflux with dilute hydrochloric acid, followed by purification.
Pathway B: Direct Fluorination of Precursors
-
- Bromobenzene undergoes electrophilic substitution with difluorocarbene or related fluorinating agents to introduce fluorine atoms.
Conversion to Difluoropropanoic Acid:
- Through oxidation and carboxylation steps, the aromatic fluorinated intermediates are transformed into the desired acid.
Reaction Conditions and Optimization
- Temperature: Typically between 25°C to 80°C for nucleophilic substitutions and hydrolysis steps.
- Solvents: Tetrahydrofuran, ethyl acetate, or dichloromethane are preferred for their stability and solubility profiles.
- Catalysts: Potassium carbonate or sodium hydroxide facilitate nucleophilic fluorination.
- Reaction Time: Ranges from 2 to 12 hours depending on the step.
Raw Materials and Reagents
| Component | Source/Availability | Role | Notes |
|---|---|---|---|
| Bromobenzaldehyde | Commercial or synthesized | Aromatic aldehyde precursor | Widely available |
| Difluorocarbene precursors | Specialized chemical suppliers | Fluorination agent | Handling requires caution |
| Ethyl halides | Commercial | Esterification | Cost-effective |
| Bases (potassium carbonate, sodium hydroxide) | Widely available | Catalysts | Ensure anhydrous conditions |
Data Summary and Research Findings
- Patent CN104557512A describes a method emphasizing the use of bromobenzaldehyde and ethyl difluoropropionate, highlighting advantages such as mild reaction conditions and ease of operation.
- The process involves the formation of difluorinated intermediates followed by hydrolysis to produce the target acid.
- The raw materials are inexpensive and readily accessible, making the process suitable for industrial scale-up.
Notes on Industrial Application
- The synthesis process must optimize fluorination conditions to prevent side reactions.
- Purification steps such as silica gel chromatography or recrystallization are recommended to ensure high purity.
- Reaction parameters should be carefully controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-3,3-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 3-(4-Bromophenyl)-3,3-difluoropropanoic acid | C₉H₇BrF₂O₂ | 273.06 | 4-bromophenyl, difluoro, carboxylic acid |
| 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride | C₉H₆BrF₂NO₃ | 256.06 | Pyridine ring, difluoro, hydrochloride salt |
| 3-(2-Bromo-4-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | 2-bromo-4-fluorophenyl, non-fluorinated chain |
| 3-[4-(Trifluoromethyl)phenyl]propanoic acid | C₁₀H₉F₃O₂ | 218.17 | 4-CF₃ substitution, non-fluorinated chain |
Key Insights :
- Electron-Withdrawing Effects: The difluoro and bromo groups in the main compound enhance acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues like 3-(4-bromophenyl)propanoic acid (pKa ~4.5–5.0) .
- Bioactivity: Bromophenyl derivatives with difluoro substitutions (e.g., the main compound) show improved anti-inflammatory activity in LPS-induced NO suppression assays compared to non-fluorinated counterparts (e.g., 3-(4-bromobenzoyl)propionic acid) .
- Synthetic Utility : The pyridine-based analogue (Table 1, row 2) is used in kinase inhibitor synthesis, leveraging the heterocycle for target binding .
Functional Group Variations
Ketone vs. Difluoro Substitutions
- 3-(3-Bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4): The ketone group at C3 increases electrophilicity, making it a precursor for heterocyclic compounds like oxadiazoles . In contrast, the difluoro group in the main compound reduces reactivity, favoring stability in physiological conditions .
Amino-Protected Derivatives
- 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid (CAS 282524-86-1): The Boc-protected amino group enables peptide coupling, positioning it as a key intermediate in PROTAC (proteolysis-targeting chimera) development .
Biological Activity
3-(4-Bromophenyl)-3,3-difluoropropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C11H10BrF2O2
- Molecular Weight : 303.1 g/mol
- CAS Number : 1710091-83-0
The biological activity of this compound primarily involves its role as an inhibitor of histone deacetylases (HDACs), which are enzymes implicated in various diseases, including cancer and neurodegenerative disorders. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anti-cancer : Research indicates that HDAC inhibitors can enhance the efficacy of existing chemotherapeutic agents and may be effective against various cancer types, including leukemia and solid tumors .
- Neurodegenerative Diseases : The modulation of histone acetylation by this compound may offer therapeutic benefits in conditions like Alzheimer's disease and Huntington's disease .
- Inflammatory Disorders : Due to its anti-inflammatory properties, it may also be beneficial in treating autoimmune diseases .
Case Studies and Research Findings
- In vitro Studies : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
- Animal Models : In murine models of cancer, administration of this compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of tumor cell proliferation .
- Synergistic Effects : Research has shown that combining this compound with traditional chemotherapy agents results in enhanced anti-tumor effects, suggesting a potential for use in combination therapies .
Data Table: Biological Activity Overview
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anti-cancer | High | HDAC inhibition |
| Neuroprotection | Moderate | Modulation of histone acetylation |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
Q & A
Q. What are the optimal synthetic routes for 3-(4-Bromophenyl)-3,3-difluoropropanoic acid, and how do reaction conditions impact yield?
Methodological Answer: A validated synthesis route involves a zinc-mediated coupling reaction under inert conditions. For example, activated zinc powder (12.0 mmol) in anhydrous THF under nitrogen facilitates the formation of the difluoropropanoic acid backbone . Key considerations include:
- Solvent Choice: THF ensures homogeneity and reactivity.
- Temperature Control: Room temperature minimizes side reactions.
- Purification: Acid-base extraction followed by recrystallization improves purity (>95% yield reported in optimized protocols) .
Data Table: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Zinc-mediated coupling | Zn, THF, N₂ | 82 | 95 | |
| Friedel-Crafts acylation | AlCl₃, DCM | 65 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: The bromophenyl group generates distinct aromatic splitting patterns (δ 7.2–7.8 ppm for protons; δ 120–135 ppm for carbons). The difluoropropanoic moiety shows a singlet for CF₂ at δ 115–120 ppm (¹³C) .
- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) .
- Mass Spectrometry: ESI-MS confirms molecular ion [M-H]⁻ at m/z 289.0 (calc. 289.04) .
Q. How does the bromophenyl substituent influence physicochemical properties like solubility and stability?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
- Dose-Response Curves: Validate activity thresholds (e.g., IC₅₀ values) across multiple models.
- Metabolic Stability Assays: Compare half-life in liver microsomes to rule out pharmacokinetic variability .
- Structural Analog Comparison: Benchmark against halogenated analogs (e.g., chloro- or fluoro-substituted derivatives) to isolate bromine-specific effects .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Model transition states for SNAr (nucleophilic aromatic substitution) at the bromophenyl group. The fluorine atoms on the propanoic acid increase electrophilicity at the para-bromo position .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
Data Table: Computed Reactivity Parameters
| Parameter | Value (kcal/mol) | Method | Reference |
|---|---|---|---|
| ΔG‡ (SNAr) | 22.3 | DFT/B3LYP | |
| Solvent Dielectric Effect | +15% in DMSO | MD |
Q. How can structure-activity relationships (SAR) guide optimization for enzyme inhibition?
Methodological Answer:
- Fragment Replacement: Replace the bromine with other halogens (Cl, I) to modulate steric/electronic effects.
- Backbone Modification: Introduce methyl groups to the propanoic acid to enhance binding entropy (e.g., 3,3-dimethyl analogs show 3x higher COX-2 inhibition) .
- Crystallography: Co-crystallize with target enzymes (e.g., cyclooxygenase) to identify key binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
